8-Iodoquinazoline-2,4(1H,3H)-dione (CAS 959236-79-4) is a halogenated heterocyclic building block utilized extensively in the discovery and manufacturing of advanced pharmaceutical intermediates, including antiviral agents and kinase inhibitors [1]. Featuring a rigid quinazoline-2,4-dione scaffold known for its strong hydrogen-bonding capabilities, this specific compound is distinguished by the strategic placement of an iodine atom at the 8-position. This C-I bond serves as a highly reactive, low-barrier handle for transition-metal-catalyzed cross-coupling reactions. For procurement professionals and synthetic chemists, sourcing this pre-functionalized compound represents a critical strategy to bypass the poor regioselectivity of late-stage halogenation, offering a streamlined, high-purity pathway to complex, multi-substituted therapeutic scaffolds.
Attempting to substitute 8-iodoquinazoline-2,4(1H,3H)-dione with its 8-bromo analog or the unsubstituted quinazoline-2,4-dione core introduces severe process bottlenecks that compromise both yield and scalability [1]. The unsubstituted core is highly prone to electrophilic attack at the 6-position; thus, direct iodination typically yields complex mixtures of 6-iodo, 8-iodo, and 6,8-diiodo isomers that are notoriously difficult to separate via standard chromatography. Furthermore, substituting with the 8-bromo analog drastically alters the thermodynamics of downstream cross-coupling. The stronger C-Br bond requires significantly higher temperatures and elevated palladium catalyst loadings to achieve complete conversion, which can lead to the degradation of sensitive functional groups and increased heavy-metal contamination in the final product. Consequently, generic substitution is not a viable strategy for efficient, high-yielding library synthesis or active pharmaceutical ingredient (API) manufacturing.
Procuring the pre-installed 8-iodo scaffold is essential for avoiding the severe regioselectivity issues inherent to the direct halogenation of the quinazoline-2,4-dione core. Direct electrophilic iodination strongly favors the more activated 6-position, often resulting in complex mixtures where the pure 8-iodo isomer constitutes less than 30% of the isolated yield after extensive purification[1]. By sourcing the pre-synthesized 8-iodo building block, chemists guarantee >97% isomeric purity, entirely eliminating tedious chromatographic separations and preventing significant yield loss in the early stages of synthesis.
| Evidence Dimension | Isolated yield of pure 8-isomer |
| Target Compound Data | >97% isomeric purity (commercial procurement) |
| Comparator Or Baseline | Direct iodination of unsubstituted quinazoline-2,4(1H,3H)-dione |
| Quantified Difference | Direct iodination yields <30% of the pure 8-iodo isomer due to competitive 6-iodination and 6,8-diiodination. |
| Conditions | Standard electrophilic halogenation (e.g., NIS/TFA or I2/HIO3) of the unsubstituted core |
Eliminates tedious, low-yielding separation steps, ensuring scalable and reproducible downstream synthesis.
The 8-iodo substitution provides a substantial kinetic advantage in palladium-catalyzed cross-coupling reactions compared to the 8-bromo analog. The C-I bond possesses a lower bond dissociation energy (~65 kcal/mol) than the C-Br bond (~81 kcal/mol), allowing oxidative addition to proceed up to 100-fold faster [1]. This rapid oxidative addition enables Suzuki-Miyaura and Sonogashira couplings to reach >85% conversion at mild temperatures (40–60 °C), whereas the bromo analog typically requires heating above 100 °C or the use of stronger bases to achieve similar yields.
| Evidence Dimension | Relative rate of Pd(0) oxidative addition and required reaction temperature |
| Target Compound Data | Rapid oxidative addition allowing coupling at 40–60 °C |
| Comparator Or Baseline | 8-Bromoquinazoline-2,4(1H,3H)-dione |
| Quantified Difference | The weaker C-I bond enables >85% conversion at significantly lower temperatures compared to the C-Br bond. |
| Conditions | Standard Pd-catalyzed cross-coupling in polar aprotic solvents |
Allows the integration of thermally sensitive or sterically hindered boronic acids without degrading the quinazoline-2,4-dione core.
From a manufacturability standpoint, the high reactivity of the 8-iodo position drastically reduces the reliance on expensive transition metal catalysts. Late-stage functionalization of 8-iodoquinazoline-2,4(1H,3H)-dione typically requires only 1–2 mol% palladium catalyst to achieve >90% conversion[1]. In contrast, achieving similar yields with 8-bromoquinazoline-2,4(1H,3H)-dione often necessitates 5–10 mol% palladium loading and extended reaction times. This reduction in catalyst loading directly translates to lower procurement costs for bulk reagents and simplifies post-reaction purification.
| Evidence Dimension | Minimum Pd catalyst loading for >90% conversion |
| Target Compound Data | 1–2 mol% Pd catalyst |
| Comparator Or Baseline | 8-Bromoquinazoline-2,4(1H,3H)-dione (typically requires 5–10 mol% Pd) |
| Quantified Difference | Reduces required palladium loading by up to 80% compared to the bromo analog. |
| Conditions | Late-stage functionalization via Buchwald-Hartwig or Suzuki couplings |
Significantly lowers process costs and minimizes the burden of palladium scavenging to meet strict API heavy-metal limits.
Where this compound is the right choice for synthesizing libraries of antiviral agents or kinase inhibitors. The highly reactive 8-iodo position allows for rapid Suzuki-Miyaura or Buchwald-Hartwig couplings at mild temperatures (40–60 °C), ensuring that sensitive peripheral functional groups remain intact during the diversification of the quinazoline scaffold [1].
Where this compound is the right choice for building complex heterocycles requiring sequential functionalization. The distinct reactivity of the 8-iodo group allows it to be selectively coupled via palladium catalysis before modifying the N1 or N3 positions of the dione core, providing a reliable and predictable synthetic workflow [1].
Where this compound is the right choice for industrial-scale production of quinazoline-based drugs. By utilizing the 8-iodo derivative instead of the bromo analog, process chemists can reduce palladium catalyst loading to 1–2 mol%, substantially lowering overall process costs and simplifying the heavy-metal scavenging required to meet regulatory API purity standards [1].